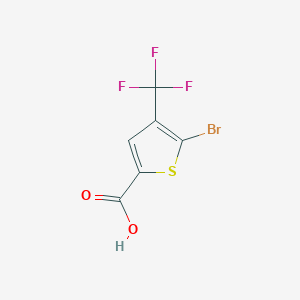

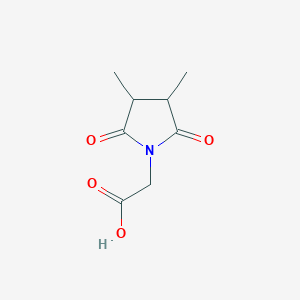

![molecular formula C23H19ClN2O3S B2881981 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477713-44-3](/img/structure/B2881981.png)

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In your compound, various functional groups are attached to this pyrazole ring, including a chlorobenzyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring at its core, with the various functional groups contributing to its overall polarity and reactivity . The presence of the sulfonyl group, in particular, could have significant effects on the compound’s properties, as sulfonyl groups are highly polar and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the highly polar sulfonyl group in your compound, for example, would likely make it more soluble in polar solvents . The chlorobenzyl and methylphenyl groups, on the other hand, are less polar and could contribute to the compound’s lipophilicity .科学的研究の応用

Synthetic Methodologies and Chemical Transformations

- Removable Directing Group for Chemical Reactions : The use of 2-Aminophenyl-1H-pyrazole, a structurally related pyrazole derivative, as a removable directing group for copper-mediated C-H amidation and sulfonamidation, showcases the potential utility of pyrazole derivatives in facilitating specific chemical transformations (Lee et al., 2016).

Biological Activities and Applications

Antimicrobial Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives, which share a common pyrazole core with the chemical , have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Alsaedi et al., 2019).

Antitumor and Pharmacological Potential : The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlights the wide range of potential biological activities associated with pyrazole derivatives (Faheem, 2018).

Chemical Reactivity and Compound Synthesis

- Metal-Free Synthesis Techniques : The iodine-catalyzed synthesis of fully substituted pyrazoles, including sulphenylation, demonstrates innovative, metal-free approaches to constructing pyrazole derivatives. This method features bond-forming efficiency and broad substrate scopes, making it attractive for synthesizing a variety of pyrazole-based compounds (Sun et al., 2015).

作用機序

将来の方向性

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

特性

IUPAC Name |

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-17-6-12-20(13-7-17)30(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)29-16-18-8-10-19(24)11-9-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNGXBKHMAHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

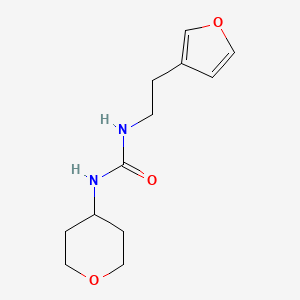

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

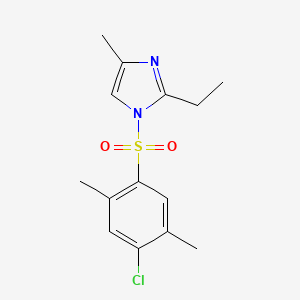

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

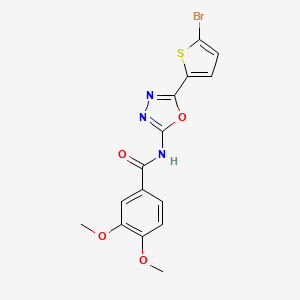

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)

![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)